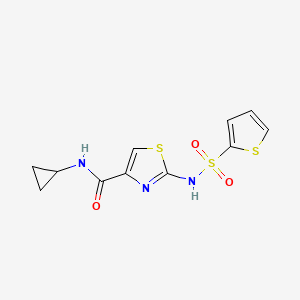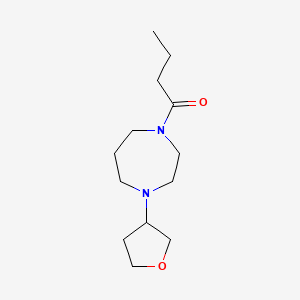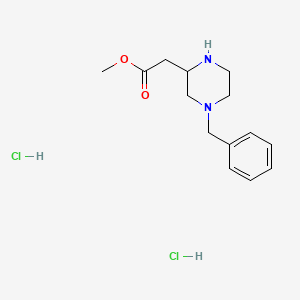
4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline, also known as EMAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMAP is a derivative of aniline and pyrazole, and its unique chemical structure makes it a promising candidate for various laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline involves the inhibition of tubulin polymerization. Tubulin is a protein that is essential for cell division, and its polymerization is required for the formation of the mitotic spindle, which is necessary for cell division. This compound binds to the colchicine binding site on tubulin, which prevents tubulin polymerization and disrupts the formation of the mitotic spindle. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and neuroprotective effects. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline in laboratory experiments is its selectivity for metal ions such as copper, zinc, and cadmium. This compound has been shown to selectively bind to these metal ions, which makes it a useful tool for the detection and quantification of metal ions in biological and environmental samples. Another advantage of using this compound is its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of various cancer cell lines, which makes it a promising candidate for the development of new anti-cancer drugs.
One of the limitations of using this compound in laboratory experiments is its toxicity. This compound has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments. Another limitation is the lack of information on the pharmacokinetics and pharmacodynamics of this compound, which makes it difficult to extrapolate its effects to in vivo models.
Direcciones Futuras
There are several future directions for research on 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline. One area of research involves the development of new fluorescent probes based on the structure of this compound. These probes could be used for the detection and quantification of other metal ions in biological and environmental samples.
Another area of research involves the optimization of the synthesis method for this compound. This could lead to the development of more efficient and cost-effective methods for the production of this compound.
Finally, further research is needed to fully understand the mechanism of action of this compound and its potential as an anti-cancer agent. This could lead to the development of new drugs for the treatment of cancer.
Métodos De Síntesis
The synthesis of 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline involves the reaction of 4-chloroaniline with ethyl 2-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium methoxide to obtain this compound. This synthesis method has been reported in several research articles and has been found to be reliable and efficient.
Aplicaciones Científicas De Investigación
4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline has been extensively studied for its potential applications in scientific research. One of the main areas of research involves its use as a fluorescent probe for the detection of metal ions such as copper, zinc, and cadmium. This compound has been shown to selectively bind to these metal ions, and its fluorescence properties change upon binding. This makes it a useful tool for the detection and quantification of metal ions in biological and environmental samples.
Another area of research involves the use of this compound as a potential anti-cancer agent. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which is essential for cell division. This makes this compound a promising candidate for the development of new anti-cancer drugs.
Propiedades
IUPAC Name |
4-[(1-ethyl-5-methylpyrazol-4-yl)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-3-16-10(2)11(8-15-16)9-17-13-6-4-12(14)5-7-13/h4-8H,3,9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPKSPUBXRDAHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)COC2=CC=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Methoxypyridin-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2908965.png)

![8-(4-(4-acetylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2908970.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2908974.png)
![N-(3,4-dimethylphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2908975.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2908978.png)



![5-((4-bromophenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2908985.png)